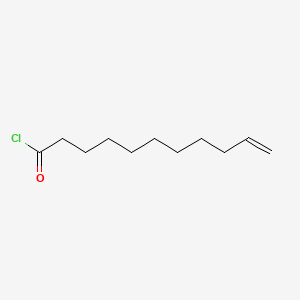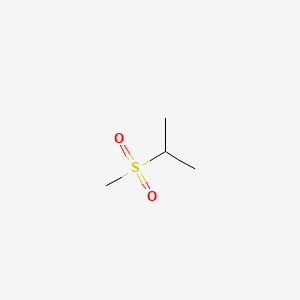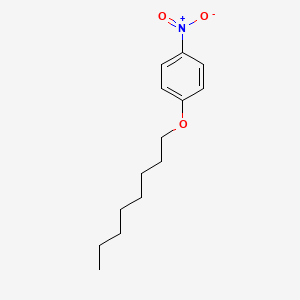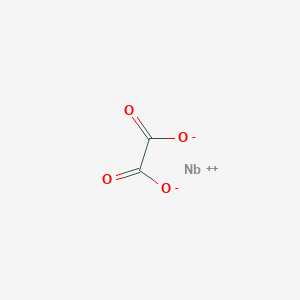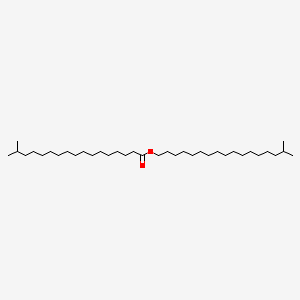
Hydroperoxide, 2,6,6-trimethylbicyclo(3.1.1)hept-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The solid or liquid peroxide is sensitive to heat and contamination.
Scientific Research Applications
Stereoselectivity in Homolytic Decomposition
- Research shows that the stereoselectivity in the Fe(II)/Cu(II)-mediated homolytic decomposition of 2,6,6-trimethylbicyclo[3.1.1]heptane-2-hydroperoxide (pinane hydroperoxide) is highly dependent on stereochemical configuration, leading to different chemical products (Lempers, Sheldon, & Swift, 2002).
Synthesis and Stereochemistry of Secondary Amines
- A study reports the synthesis of 1S,2S,3R-N-Alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines through catalytic hydroamination, demonstrating stereospecificity in the reaction process (Kalechits, Kozlov, & Vyalimyaé, 1988).
Gas Chromatography-Mass Spectrometry of Hydroperoxides
- A method was developed for the analysis of hydroperoxides, including 2,6,6-trimethylbicyclo[3.1.1]heptane-2-hydroperoxide, by converting them into trimethylsilyl (TMS) peroxides for gas chromatography-mass spectrometry analysis, demonstrating their applicability in biochemical research (Turnipseed, Allentoff, & Thompson, 1993).
Incorporation of an Allene Unit into α‐Pinene
- Research on the transformation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one explored the formation of various organic compounds, showing the diverse synthetic applications of these hydroperoxides (Kilbas, Azizoglu, & Balcı, 2006).
Hydroperoxide in Ozonolysis
- A study on ozonolysis of bis-endo-diacylbicyclo[2.2.1]heptenes identified the formation of hydroperoxides, indicating the role of such compounds in organic reactions (Lin, Lin, & Wu, 2011).
properties
CAS RN |
28324-52-9 |
|---|---|
Product Name |
Hydroperoxide, 2,6,6-trimethylbicyclo(3.1.1)hept-2-yl |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-hydroperoxy-4,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H18O2/c1-6-4-9(12-11)8-5-7(6)10(8,2)3/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
ORRVPSGGVIRRTF-UHFFFAOYSA-N |
SMILES |
CC1CC(C2CC1C2(C)C)OO |
Canonical SMILES |
CC1CC(C2CC1C2(C)C)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



